Differentiation via Adenosine Receptor Subtype Selectivity Profile
The core imidazo[1,2-a]purine scaffold is a privileged structure for targeting adenosine receptors. While direct data for 1H-Imidazo[1,2-A]purin-9-amine is not available, quantitative data for a closely related imidazopurine derivative, PSB-10 (a tricyclic imidazo[2,1-i]purin-5-one), illustrates the profound impact of scaffold substitution on receptor selectivity. PSB-10 exhibits a Ki of 0.44 nM for the human adenosine A3 receptor, compared to Ki values of 1700 nM (hA1), 2700 nM (hA2A), and 30,000 nM (hA2B), demonstrating a selectivity of >3,800-fold for A3 over other adenosine receptor subtypes [1]. This stark selectivity profile, driven by the specific tricyclic framework, underscores that even closely related imidazopurine analogs cannot be assumed to have interchangeable binding properties. The 9-amine substitution of 1H-Imidazo[1,2-A]purin-9-amine would be expected to produce a distinct and non-predictable selectivity fingerprint.
| Evidence Dimension | Adenosine Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Not directly measured; inferred from class properties |
| Comparator Or Baseline | PSB-10 (Imidazo[2,1-i]purin-5-one derivative): hA3 Ki = 0.44 nM; hA1 Ki = 1700 nM; hA2A Ki = 2700 nM; hA2B Ki = 30,000 nM |
| Quantified Difference | >3,800-fold selectivity for hA3 over other subtypes for PSB-10 |
| Conditions | Human adenosine receptor binding assays (radioligand displacement) |
Why This Matters
This class-level inference highlights the potential for unique receptor subtype selectivity with this scaffold, a critical consideration for target validation and drug discovery programs.
- [1] Chemsrc. PSB-10 hydrochloride. Product Profile. 2023. View Source
